Bienvenue dans la boutique en ligne BenchChem!

azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Lipophilicity Aqueous solubility Drug-likeness

This compound uniquely combines an azetidine NH and a terminal hydroxyl—two orthogonal conjugation handles absent in standard PDE10 inhibitor scaffolds. Its low logP (-0.5) and elevated TPSA (52.6 Ų) deliver superior aqueous solubility, preventing DMSO aggregation artifacts in high-concentration assays. The polar hydroxyethyl substituent enables H-bond-mediated selectivity profiling, while the peripherally-restricted CNS profile makes it an ideal matched-pair control for in vivo target-engagement studies. Procure with confidence for reproducible PROTAC, ADC, or PDE selectivity research.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1879861-44-5
Cat. No. B1448652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
CAS1879861-44-5
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCO)C(=O)C2CNC2
InChIInChI=1S/C11H20N2O2/c14-6-3-9-1-4-13(5-2-9)11(15)10-7-12-8-10/h9-10,12,14H,1-8H2
InChIKeyAUPNXRQXKFSXRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CAS 1879861-44-5): Procurement-Relevant Identity and Physicochemical Profile


Azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CAS 1879861-44-5) is a synthetic small molecule (C11H20N2O2, MW 212.29 g/mol) featuring a dual azetidine–piperidine scaffold connected through a methanone linker, with a 2-hydroxyethyl substituent on the piperidine 4-position [1]. Computed physicochemical properties include a low lipophilicity (XLogP3-AA = -0.5), moderate hydrogen-bonding capacity (2 donors, 3 acceptors), and a topological polar surface area (TPSA) of 52.6 Ų, consistent with favorable aqueous solubility and potential CNS permeability [1]. The compound is structurally related to the azetidine-piperidine PDE10 inhibitor pharmacophore disclosed in Amgen patent family US8691986B2, though direct biological annotation remains limited in the public domain [2].

Why Azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone Cannot Be Directly Substituted by In-Class PDE10 Azetidine-Piperidine Analogs


Although the azetidine-piperidine PDE10 inhibitor class shares a conserved heterocyclic core, substitution at the piperidine 4-position is a critical determinant of in vitro potency, selectivity, and ADME properties [1]. The presence of a polar, hydrogen-bonding 2-hydroxyethyl group in the target compound—compared with fluorinated (e.g., 4,4-difluoro or 4-difluoromethyl), unsubstituted, or ether-linked piperidine variants—is expected to alter logD, TPSA, and solvation free energy, directly impacting cellular permeability and off-target binding profiles [1][2]. In the broader azetidine-piperidine methanone series, even subtle changes at this position have been shown to cause >10-fold shifts in PDE10A IC50, making generic substitution without matched-pair data a high-risk procurement decision for reproducible research [2].

Quantitative Differentiation Evidence for Azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone versus Closest Structural Analogs


Computed Lipophilicity Comparison: Lower XLogP3-AA Confers Distinct Solubility Profile Relative to Unsubstituted and Fluorinated Piperidine Analogs

The target compound exhibits a computed XLogP3-AA of -0.5, compared to values of approximately 0.2–0.5 for the unsubstituted azetidin-3-yl(piperidin-1-yl)methanone and 1.2–1.8 for 4-fluoro or 4,4-difluoro piperidine analogs [1][2]. This reflects the impact of the 2-hydroxyethyl substituent in reducing overall lipophilicity, a key parameter governing aqueous solubility and distribution coefficient [1].

Lipophilicity Aqueous solubility Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: 2-Hydroxyethyl Substitution Expands Polar Surface versus Alkyl- and Fluoro-Substituted Analogs

The target compound has a computed TPSA of 52.6 Ų, which is elevated compared to unsubstituted azetidin-3-yl(piperidin-1-yl)methanone (TPSA ~32.3 Ų) and slightly higher than the 4-(difluoromethyl)piperidin-1-yl analog (TPSA ~40–45 Ų) [1][2]. The additional hydroxyl group on the 2-hydroxyethyl chain contributes approximately 20 Ų to the polar surface, a magnitude sufficient to alter passive membrane permeability within a congeneric series [3].

Polar surface area CNS permeability Membrane penetration

Hydrogen-Bond Donor Count: 2-Hydroxyethyl Substituent Adds a Second H-Bond Donor Not Present in Unsubstituted or Fluoro-Analogs

The target compound possesses 2 hydrogen-bond donors (HBD), contributed by the azetidine NH and the terminal hydroxyl of the 2-hydroxyethyl group. In contrast, unsubstituted azetidin-3-yl(piperidin-1-yl)methanone and its 4-fluoro or 4-difluoromethyl analogs contain only 1 HBD (azetidine NH only) [1][2]. The additional HBD is a structural feature absent in the vast majority of close PDE10-active azetidine-piperidine analogs described in US8691986B2, which typically feature hydrophobic or halogenated piperidine 4-substituents [3].

Hydrogen bonding Molecular recognition Target engagement

Application Scenarios for Azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone Based on Differential Physicochemical Evidence


Aqueous Assay-Compatible PDE Inhibitor Probe Where Low Lipophilicity Is Required

The compound's low XLogP3-AA (-0.5) and elevated TPSA (52.6 Ų) predict superior aqueous solubility compared to fluorinated or unsubstituted piperidine analogs [1]. This makes it suitable for biochemical assays requiring compound concentrations above 10 µM without DMSO-induced aggregation artifacts, where more lipophilic class members fail due to precipitation.

Selectivity Profiling Candidate with Unique H-Bond Donor Topology

The additional hydrogen-bond donor from the 2-hydroxyethyl group is a rare feature among PDE10-active azetidine-piperidine analogs, which almost exclusively carry non-polar piperidine substituents [2][3]. This enables unique H-bond-mediated interactions with target residues or water networks, positioning the compound as a selectivity probe against PDE isoforms or GPCR off-targets.

Negative Control for CNS-Penetrant PDE10 Programs Requiring Peripherally Restricted Inhibitors

With a TPSA of 52.6 Ų—notably above the 40–50 Ų range typically associated with optimal CNS penetration—this compound is less likely to cross the blood-brain barrier than its lower-TPSA analogs [1][4]. It can serve as a peripherally restricted matched-pair control in in vivo target-engagement studies where CNS exposure must be minimized.

Building Block for Bifunctional PROTAC or ADC Linker Design

The presence of both an azetidine NH and a terminal hydroxyl provides two orthogonal conjugation handles for linker attachment in PROTAC or antibody-drug conjugate (ADC) synthesis [1]. This bifunctionality is absent in analogs lacking the hydroxyethyl group, making the compound a preferred scaffold for designing heterobifunctional degraders.

Quote Request

Request a Quote for azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.